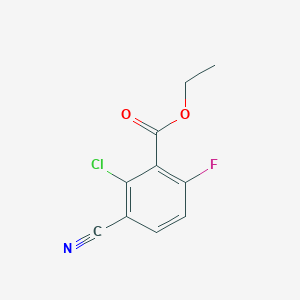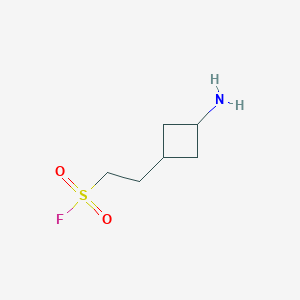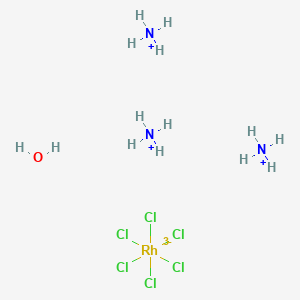
Ammonium hexachlororhodate(III) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium hexachlororhodate(III) hydrate: is a chemical compound with the formula (NH₄)₃RhCl₆·xH₂O. It is a coordination complex of rhodium, where rhodium is in the +3 oxidation state. This compound is known for its distinctive dark red color and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium hexachlororhodate(III) hydrate can be synthesized by reacting rhodium(III) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in water, followed by the addition of ammonium chloride. The mixture is then heated to facilitate the formation of the complex. The resulting solution is cooled, and the product is precipitated out by adding a suitable solvent, such as ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The compound is then purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium hexachlororhodate(III) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or to metallic rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes or metallic rhodium.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Ammonium hexachlororhodate(III) hydrate is used as a precursor for the synthesis of various rhodium complexes. It is also employed in catalysis, particularly in hydrogenation and hydroformylation reactions .
Biology and Medicine: In biological research, rhodium complexes derived from this compound are studied for their potential anticancer properties. These complexes can interact with DNA and proteins, leading to potential therapeutic applications .
Industry: The compound is used in the electroplating industry for the deposition of rhodium coatings. Rhodium coatings are valued for their hardness, reflectivity, and resistance to corrosion .
Mécanisme D'action
The mechanism of action of ammonium hexachlororhodate(III) hydrate involves the coordination of rhodium with various ligands. In catalytic applications, the rhodium center facilitates the activation of substrates, leading to the desired chemical transformations. In biological systems, rhodium complexes can bind to DNA and proteins, disrupting their normal function and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- Rhodium(III) chloride hydrate
- Sodium hexachlororhodate(III)
- Potassium hexachlororhodate(III)
Comparison: Ammonium hexachlororhodate(III) hydrate is unique due to its ammonium ligands, which can influence its solubility and reactivity compared to other hexachlororhodate complexes. For example, sodium and potassium hexachlororhodate(III) are more soluble in water, while the ammonium variant may have different solubility properties .
Propriétés
Formule moléculaire |
Cl6H14N3ORh |
|---|---|
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
triazanium;hexachlororhodium(3-);hydrate |
InChI |
InChI=1S/6ClH.3H3N.H2O.Rh/h6*1H;3*1H3;1H2;/q;;;;;;;;;;+3/p-3 |
Clé InChI |
RFGWVPYSMZSFQH-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[NH4+].[NH4+].O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-b]pyridine-5-carboximidamide](/img/structure/B12955633.png)
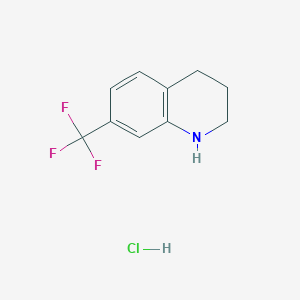
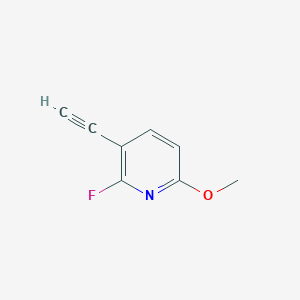
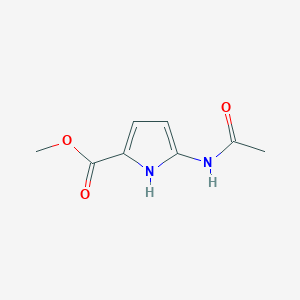
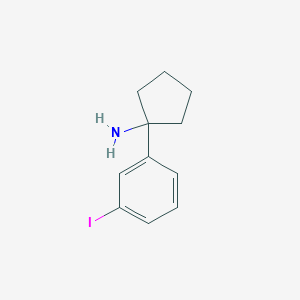
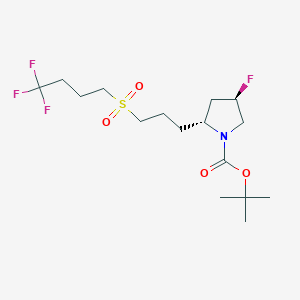
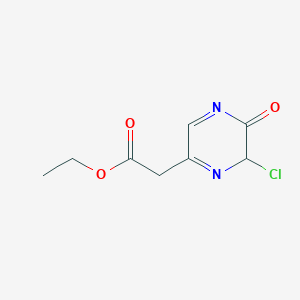
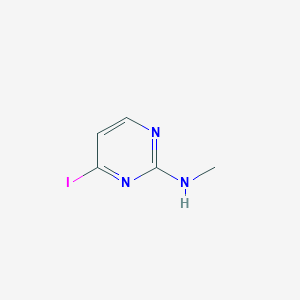
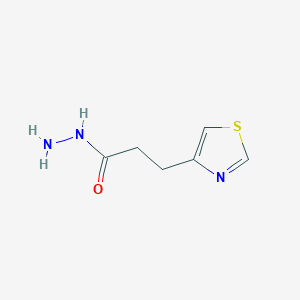
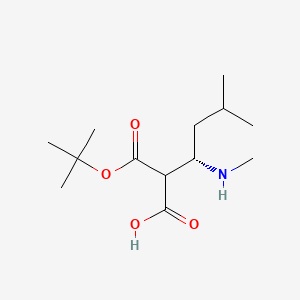
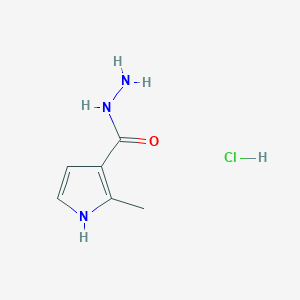
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
